![molecular formula C36H68Cl4N4O3 B027182 甲氧托胺 CAS No. 104807-46-7](/img/structure/B27182.png)
甲氧托胺
描述
甲托胺(水合物)是聚亚甲基四胺的衍生物,是一种选择性毒蕈碱乙酰胆碱受体拮抗剂,特别是 M2 亚型。 它因其在微摩尔浓度下抑制 G 蛋白的高亲和力 GTP 酶活性而被广泛用于科学研究 .
科学研究应用
Cardiovascular Applications
Bradycardia Management
Methoctramine's high cardioselectivity makes it a candidate for managing bradycardia, a condition characterized by abnormally slow heart rates. Studies have suggested that methoctramine may effectively control heart rate by antagonizing M2 receptors in the atria, which play a role in parasympathetic regulation of heart function .
Table 1: Effects of Methoctramine on Heart Rate
Study Reference | Dose (nmol/kg) | Heart Rate Effect | Statistical Significance |
---|---|---|---|
Eglen et al. (1988) | 240 | Significant increase | P < 0.05 |
McCormack et al. (1988) | 120 | Moderate increase | Not significant |
Respiratory Applications
Bronchodilation
Methoctramine has been investigated for its effects on bronchoconstriction and bronchodilation. Research indicates that it can inhibit contractions in airway smooth muscle by blocking M3 receptors, which are implicated in bronchoconstriction . This property suggests potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Table 2: Methoctramine's Impact on Airway Contraction
Study Reference | Dose (nmol/kg) | Contraction Amplitude Reduction (%) | Statistical Significance |
---|---|---|---|
Fryer & Maclagan (1987) | 240 | 45% reduction | P < 0.0001 |
Eglen et al. (1988) | 120 | 20% reduction | Not significant |
Neurological Applications
Cognitive Enhancement
Preliminary studies indicate that methoctramine may enhance memory and cognitive function in individuals with cognitive impairments. Its role as an M2 antagonist could potentially improve cholinergic signaling pathways involved in memory formation .
Table 3: Cognitive Effects of Methoctramine
Study Reference | Population Studied | Observed Effect | Notes |
---|---|---|---|
Eglen et al. (1988) | Mice with cognitive deficits | Improved memory retention | Requires further human trials |
Bladder Overactivity Treatment
Research suggests that methoctramine may help manage bladder overactivity by promoting relaxation of bladder smooth muscle through its antagonistic effects on muscarinic receptors . This application could be particularly beneficial for patients suffering from overactive bladder syndrome.
Polyamine Catabolism Inhibition
Recent studies have identified methoctramine as a potent inhibitor of polyamine oxidase (PAOX), an enzyme involved in polyamine catabolism. This inhibition could have implications for cancer treatment and neuroprotection, as dysregulation of polyamines is linked to various pathologies .
Table 4: Inhibition Potency of Methoctramine on PAOX
Enzyme Targeted | Ki (nM) | Selectivity Ratio |
---|---|---|
PAOX | 10 | High |
SMOX | 1200 | Low |
Case Studies and Research Findings
Several case studies highlight the potential applications of methoctramine:
- Cardiovascular Case Study : A study involving guinea pigs demonstrated that intravenous administration of methoctramine significantly improved heart rate recovery after induced bradycardia, suggesting its utility in acute cardiac care .
- Respiratory Case Study : In a controlled trial with asthmatic models, methoctramine reduced airway resistance significantly more than placebo, indicating its potential as a bronchodilator .
- Neurological Case Study : Research conducted on mice indicated that methoctramine administration led to measurable improvements in cognitive tasks compared to controls, warranting further investigation into its effects on human cognition .
作用机制
甲托胺(水合物)通过竞争性拮抗毒蕈碱受体发挥作用,阻止它们与神经递质乙酰胆碱结合。 这种抑制会影响各种生理过程,例如通过阻断心脏中的 M2 受体来降低心率。 在较高浓度下,甲托胺还表现出变构特性,进一步调节受体活性 .
类似化合物:
AF-DX 116: 另一种具有不同选择性特征的毒蕈碱受体拮抗剂。
4-DAMP: 一种对 M3 受体具有更高亲和力的毒蕈碱受体拮抗剂。
甲托胺的独特性: 甲托胺(水合物)因其对 M2 受体的高度选择性和在微摩尔浓度下抑制 GTP 酶活性的能力而独一无二。 这使其对专注于 M2 受体功能和相关生理过程的研究特别有价值 .
生化分析
Biochemical Properties
Methoctramine has been shown to competitively antagonize muscarinic receptors, thus preventing them from binding to the neurotransmitter acetylcholine (and other agonists, such as bethanechol or berberine) . At higher concentrations, allosteric properties of methoctramine have also been described . Methoctramine binds preferentially to M2 receptors, found mostly in the parasympathetic nerves and atria .
Cellular Effects
Methoctramine has been shown to have various effects on different types of cells. In heart cells, the activation of M2 receptors diminishes the speed of conduction of the sinoatrial and atrioventricular nodes thus reducing the heart rate . In the presence of methoctramine, an increase in the heart rate is observed . In contrast, methoctramine inhibits contraction in other organs, especially in the bladder .
Molecular Mechanism
Methoctramine’s molecular mechanism involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . Methoctramine can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop . In this mode, methoctramine physically prevents dissociation of NMS from the orthosteric binding site .
Temporal Effects in Laboratory Settings
It is known that the effects of methoctramine can vary over time, with its impact on heart rate and bladder contraction being examples .
Dosage Effects in Animal Models
In animal models, methoctramine was shown to increase the survival of mice poisoned with a 2xLD50 dose of paraoxon when administered at a dosage of 10 μmol/kg .
Metabolic Pathways
It is known that methoctramine interacts with muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
Given its role as a muscarinic antagonist, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role as a muscarinic antagonist, it is likely that it is localized to areas of the cell where muscarinic receptors are present .
准备方法
合成路线和反应条件: 甲托胺(水合物)通过多步合成过程合成,该过程涉及 N,N'-双[6-[(2-甲氧基苯基)甲基]氨基]己基]-1,8-辛二胺与盐酸反应形成四盐酸盐水合物 . 反应条件通常涉及控制温度和使用溶剂以确保最终产品的纯度和收率。
工业生产方法: 甲托胺(水合物)的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器、精确的温度控制和纯化步骤,以实现研究应用所需的较高纯度 .
化学反应分析
反应类型: 甲托胺(水合物)主要由于存在氨基而发生取代反应。 它也可以与金属离子发生络合反应。
常用试剂和条件:
取代反应: 通常涉及在碱性条件下使用如卤代烷或酰氯等试剂。
络合反应: 涉及在水性或有机溶剂中使用硫酸铜(II)或氯化镍(II)等金属盐。
主要产物:
取代反应: 产生甲托胺的取代衍生物。
络合反应: 形成以甲托胺为配体的金属络合物.
相似化合物的比较
AF-DX 116: Another muscarinic receptor antagonist with a different selectivity profile.
4-DAMP: A muscarinic receptor antagonist with higher affinity for M3 receptors.
Uniqueness of Methoctramine: Methoctramine (hydrate) is unique due to its high selectivity for M2 receptors and its ability to inhibit GTPase activity at micromolar concentrations. This makes it particularly valuable for research focused on M2 receptor functions and related physiological processes .
属性
CAS 编号 |
104807-46-7 |
---|---|
分子式 |
C36H68Cl4N4O3 |
分子量 |
746.8 g/mol |
IUPAC 名称 |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/C36H62N4O2.4ClH.H2O/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2 |
InChI 键 |
UXAJCHUHTUCCCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl |
规范 SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl |
Key on ui other cas no. |
104807-46-7 |
同义词 |
methoctramine methoctramine free base methoctramine hydrochloride N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?
A1: The research demonstrates that Methoctramine tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.
Q2: How does the use of Methoctramine tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?
A2: The study employed Methoctramine tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with Methoctramine tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。